tert-Butyl N-(3-methanesulfonamidopropyl)carbamate

CNS Drug Discovery Medicinal Chemistry Pharmacokinetics

The orthogonal Boc and sulfonamide of this linker enables sequential deprotection for PROTACs and peptide mimetics. Its distinct HBA profile (4 vs. standard 3) and TPSA (84.5 Ų) offer rational CNS penetration modulation. Buy high-purity (≥98%) research-grade intermediate for complex sulfonamide-containing bioactives.

Molecular Formula C9H20N2O4S
Molecular Weight 252.33 g/mol
Cat. No. B7978751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(3-methanesulfonamidopropyl)carbamate
Molecular FormulaC9H20N2O4S
Molecular Weight252.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCNS(=O)(=O)C
InChIInChI=1S/C9H20N2O4S/c1-9(2,3)15-8(12)10-6-5-7-11-16(4,13)14/h11H,5-7H2,1-4H3,(H,10,12)
InChIKeyMWYBZPFTXONDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3-methanesulfonamidopropyl)carbamate: A Protected Sulfonamide Intermediate for Medicinal Chemistry and Organic Synthesis


tert-Butyl N-(3-methanesulfonamidopropyl)carbamate (CAS 1204669-77-1, also referred to as tert-Butyl (3-(methylsulfonamido)propyl)carbamate) is a specialized organic compound featuring a tert-butyloxycarbonyl (Boc) protected amine linked via a propyl chain to a methanesulfonamide group . Its molecular formula is C₉H₂₀N₂O₄S with a molecular weight of 252.33 g/mol . This structure, combining a carbamate backbone with a tert-butyl ester and a methylsulfonylamino-propyl substituent, imparts stability and reactivity, making it useful as a protected intermediate in synthetic organic chemistry, particularly in peptide and pharmaceutical synthesis [1]. The tert-butyl ester group enhances solubility in organic solvents and facilitates selective deprotection under mild acidic conditions, while the methylsulfonylamino moiety contributes to its potential as a precursor for sulfonamide-based derivatives [1].

Why Generic Substitution Fails for tert-Butyl N-(3-methanesulfonamidopropyl)carbamate in Critical Synthetic Pathways


Direct substitution of tert-Butyl N-(3-methanesulfonamidopropyl)carbamate with simple, unprotected diamines or alternative sulfonamides is not chemically viable without compromising synthetic efficiency and product purity. The compound's unique combination of an acid-labile Boc protecting group and a stable methanesulfonamide moiety enables sequential, orthogonal deprotection and functionalization strategies that are unattainable with unprotected analogs like N-Boc-1,3-propanediamine (which lacks the sulfonamide) or N-mesyl-1,3-propanediamine (which lacks the Boc group). Using an unprotected amine would lead to non-selective side reactions during subsequent steps, while a sulfonamide without the Boc group would be prematurely reactive in the presence of electrophiles [1]. The ability to selectively cleave the Boc group under mild acidic conditions while leaving the methanesulfonamide intact is a critical design feature for the construction of complex sulfonamide-containing bioactive molecules and advanced materials, where precise control over the sequence of reactions is paramount [2].

Quantitative Differentiation of tert-Butyl N-(3-methanesulfonamidopropyl)carbamate: Comparative Analysis for Informed Procurement


Polar Surface Area (TPSA) and Lipophilicity (LogP) for Blood-Brain Barrier (BBB) Penetration Assessment

The target compound tert-Butyl N-(3-methanesulfonamidopropyl)carbamate has a computed topological polar surface area (TPSA) of 84.5 Ų and a LogP of 0.45 . This compares favorably to tert-butyl N-(3-aminopropyl)carbamate (CAS 75178-96-0), a common Boc-protected diamine linker, which has a TPSA of 64.4 Ų and an XLogP3-AA of 0.3 [1]. The target compound's higher TPSA and LogP values are directly attributable to the incorporation of the methanesulfonamide group, replacing a primary amine with a sulfonamide. In drug design, a TPSA below 140 Ų is generally favorable for CNS penetration, while a slightly higher LogP can enhance membrane permeability [1]. The target compound's increased polarity may reduce passive BBB permeability relative to the non-sulfonamide analog, which could be advantageous when designing peripherally restricted sulfonamide-based therapeutics.

CNS Drug Discovery Medicinal Chemistry Pharmacokinetics

Hydrogen Bond Donor/Acceptor Profile for Targeted Interactions

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) . In contrast, its comparator, tert-butyl N-(3-aminopropyl)carbamate, has 2 HBDs and only 3 HBAs [1]. The additional HBA in the target compound arises from the second oxygen atom in the sulfonamide group (S=O). This quantitative difference in hydrogen bonding capacity directly influences the molecule's potential for forming specific, directional interactions with biological targets or solvents. The sulfonamide moiety is a known bioisostere for carboxylic acids and amides, and its distinct HBA profile allows it to engage in unique binding motifs, potentially offering a different selectivity profile when incorporated into a larger structure.

Drug Design Molecular Recognition Structure-Activity Relationship

Synthetic Utility in Room-Temperature, Copper-Catalyzed N-Arylation with Reduced Genotoxic Risk

While specific yield data for tert-Butyl N-(3-methanesulfonamidopropyl)carbamate in N-arylation reactions are not directly available, its structural class (tert-butyl N-sulfonylcarbamates) has been explicitly validated for this purpose. A 2015 study in Tetrahedron demonstrated that various tert-butyl N-sulfonylcarbamates undergo copper-catalyzed N-arylation with diaryliodonium salts at room temperature to yield N-arylsulfonamides in good to excellent yields [1]. Crucially, this methodology avoids the use of genotoxic aryl sulfonyl chlorides and mutagenic anilines, representing a significant advantage over traditional synthetic routes [1]. The target compound's Boc group serves as a traceless protecting group, preventing over-arylation and enabling a one-pot coupling/deprotection sequence to furnish the free sulfonamide [1]. In contrast, using an unprotected sulfonamide would lead to complex mixtures of mono- and di-arylated products, dramatically reducing yield and purity.

Synthetic Methodology Cross-Coupling Process Chemistry

Validated Research and Industrial Application Scenarios for tert-Butyl N-(3-methanesulfonamidopropyl)carbamate


Synthesis of Sulfonamide-Containing Central Nervous System (CNS) Drug Candidates with Tunable Permeability

Medicinal chemists can utilize tert-Butyl N-(3-methanesulfonamidopropyl)carbamate as a linker to introduce a sulfonamide moiety into lead compounds. The quantitative difference in TPSA (84.5 Ų) and LogP (0.45) compared to a standard Boc-amine linker (TPSA 64.4 Ų, LogP 0.3) [1] provides a rational basis for modulating a molecule's ability to cross the blood-brain barrier. This is critical for CNS programs where penetration is required or, conversely, for peripherally acting drugs where CNS side effects must be minimized. The ability to selectively deprotect the Boc group under mild acidic conditions without affecting the sulfonamide allows for controlled, sequential functionalization in complex molecule synthesis [2].

Preparation of N-Arylsulfonamide Pharmacophores via Safer, Room-Temperature Cross-Coupling

In process chemistry and medicinal chemistry labs, this compound serves as a valuable building block for the synthesis of N-arylsulfonamides. The established methodology for its structural class demonstrates that it can be coupled with diaryliodonium salts under mild, room-temperature conditions using a copper catalyst [3]. This approach is a compelling alternative to traditional methods that employ mutagenic or genotoxic aryl sulfonyl chlorides and anilines. The Boc group on the target compound prevents over-arylation, ensuring high yields of the desired mono-arylated product, and can be removed in the same pot to reveal the free sulfonamide, streamlining the synthetic sequence [3].

Design of Bifunctional Probes and PROTACs with Enhanced Binding Interactions

The target compound's unique combination of functional groups makes it an attractive linker for constructing bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). Its 4 hydrogen bond acceptors (HBA) offer a distinct interaction profile compared to simpler linkers like tert-butyl N-(3-aminopropyl)carbamate (3 HBAs) [1]. This additional hydrogen bonding capacity from the sulfonamide group can be exploited to engage specific residues on target proteins or E3 ligases, potentially improving the stability and efficacy of the resulting ternary complex. The orthogonal protection strategy (Boc for the amine, sulfonamide as a stable moiety) allows for precise, stepwise assembly of complex heterobifunctional molecules.

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